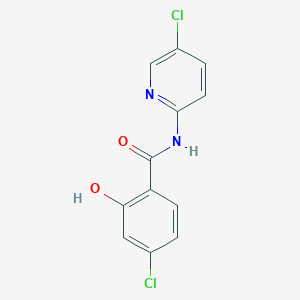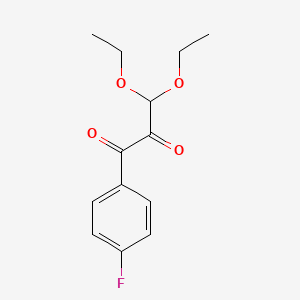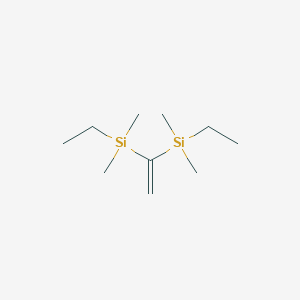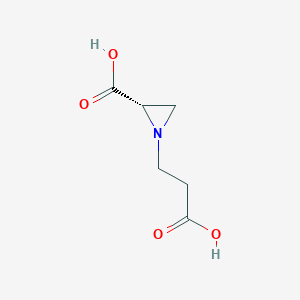![molecular formula C7H6N2O3S B14216904 3-hydroxy-5-methyl-1H-thieno[2,3-d]pyrimidine-2,4-dione CAS No. 824983-80-4](/img/structure/B14216904.png)
3-hydroxy-5-methyl-1H-thieno[2,3-d]pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-hydroxy-5-methyl-1H-thieno[2,3-d]pyrimidine-2,4-dione is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by its fused ring structure, which includes both a thiophene and a pyrimidine ring. It has garnered interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-5-methyl-1H-thieno[2,3-d]pyrimidine-2,4-dione typically involves the cyclization of 3-amino-thiophene-2-carboxamides. One common method includes heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones . Alternatively, the reaction of 3-amino-thiophene-2-carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene produces β-keto amides, which are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-5-methyl-1H-thieno[2,3-d]pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiophene and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene or pyrimidine rings.
Scientific Research Applications
3-hydroxy-5-methyl-1H-thieno[2,3-d]pyrimidine-2,4-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-hydroxy-5-methyl-1H-thieno[2,3-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets. For instance, as a PARP-1 inhibitor, it binds to the active site of the enzyme, preventing it from catalyzing the addition of ADP-ribose units to nuclear target proteins. This inhibition compromises the DNA repair mechanism in cancer cells, leading to genomic dysfunction and cell death .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine-2,4-dione: Similar in structure but may have different substituents on the thiophene or pyrimidine rings.
Pyrano[2,3-d]pyrimidine-2,4-dione: Contains a pyran ring fused to the pyrimidine ring instead of a thiophene ring.
Pyrido[2,3-d]pyrimidine-2,4-dione: Contains a pyridine ring fused to the pyrimidine ring.
Uniqueness
3-hydroxy-5-methyl-1H-thieno[2,3-d]pyrimidine-2,4-dione is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
824983-80-4 |
|---|---|
Molecular Formula |
C7H6N2O3S |
Molecular Weight |
198.20 g/mol |
IUPAC Name |
3-hydroxy-5-methyl-1H-thieno[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C7H6N2O3S/c1-3-2-13-5-4(3)6(10)9(12)7(11)8-5/h2,12H,1H3,(H,8,11) |
InChI Key |
VCPLNXWOFQOPTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC2=C1C(=O)N(C(=O)N2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[(Oct-1-en-1-yl)sulfanyl]phenyl}acetamide](/img/structure/B14216822.png)
![2-[1-(Diphenylphosphanyl)-2-methylpropyl]pyridine](/img/structure/B14216828.png)


![2-[Hydroxy(2-hydroxy-3-methoxypropyl)amino]-3-methoxypropan-1-ol](/img/structure/B14216839.png)

![Benzonitrile, 2-[(1,1-dimethylethyl)azo]-](/img/structure/B14216861.png)


![Benzenesulfonamide, N-[4-chloro-5-(methylamino)-2-thiazolyl]-](/img/structure/B14216876.png)
![5-[5-(10-Iododecyl)thiophen-2-yl]-2-(5-octylthiophen-2-yl)-1,3-thiazole](/img/structure/B14216882.png)
![2-(Ethylsulfanyl)-5-[(2,4,6-trimethylphenyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B14216895.png)
![2-[2-(4,5-Dihydro-1H-imidazol-2-yl)phenyl]-1H-benzimidazol-6-amine](/img/structure/B14216908.png)
![Benzenesulfonamide, 4-[3-(4-chlorophenoxy)-1-piperidinyl]-](/img/structure/B14216912.png)
